ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

Catalog No.
S6639061
CAS No.
127919-35-1
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

CAS Number

127919-35-1

Product Name

ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

IUPAC Name

ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3

InChI Key

KEGPOLPAFVUAQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CS2

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CS2

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound characterized by the presence of a thienyl ring and an oxazole ring. Its chemical structure contributes to its unique properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is C₉H₉N₁O₃S, and it has a molecular weight of approximately 197.24 g/mol.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry place according to recommended handling practices.
  • Heterocyclic Rings

    The molecule contains two heterocyclic rings, a thiophene and an oxazole. Heterocyclic rings are prevalent in many biologically active molecules, and research suggests they can play a role in various biological processes [].

  • Functional Groups

    The molecule also possesses an ester group and a carboxylic acid group. These functional groups can be involved in various chemical reactions and interactions with biological molecules.

Based on these features, here are some potential areas of scientific research for 5-Thiophen-2-yl-oxazole-4-carboxylic acid ethyl ester:

  • Medicinal Chemistry

    The molecule's structure might be of interest for researchers in medicinal chemistry due to the presence of heterocyclic rings and functional groups. These features are often associated with potential bioactivity. Researchers might explore the molecule's properties to see if it has any medicinal applications [, ].

  • Organic Synthesis

    The molecule could be a target molecule for organic synthesis research. Researchers might be interested in developing new and efficient methods to synthesize this specific compound or similar compounds with related structures.

  • Material Science

    The presence of heterocyclic rings can be relevant for material science research. Researchers might investigate if this molecule or similar compounds have interesting properties for applications in materials science.

  • Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The oxazole ring can be reduced to yield corresponding amines.
  • Substitution: Electrophilic substitution reactions can occur on the thienyl ring.

Common reagents for these reactions include:

  • Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Electrophilic Reagents: Bromine or chlorinating agents for substitution reactions.

The biological activity of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate has been inferred from studies on similar compounds. Thiophene-based analogs and isoxazole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Anti-inflammatory Effects: Certain compounds in this class have shown potential in reducing inflammation.

The compound's influence on various biochemical pathways suggests that it may have significant effects at the molecular and cellular levels.

The synthesis of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate typically involves cyclization reactions. A common synthetic route includes:

  • Formation of the Ester: Reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to produce the corresponding ester.
  • Cyclization: The ester undergoes cyclization with an appropriate amine in the presence of a dehydrating agent to form the oxazole ring.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity, incorporating green chemistry principles for sustainability .

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate has several notable applications:

  • In Chemistry: Serves as a building block in synthesizing more complex molecules.
  • In Biology: Investigated for potential antimicrobial and anticancer properties.
  • In Medicine: Explored as a drug candidate due to its unique structural characteristics.
  • In Industry: Used in developing new materials with specific properties such as conductivity or fluorescence.

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-(2-furyl)-1,3-oxazole-4-carboxylateFuran ring instead of thienylDifferent electronic properties due to furan's oxygen atom
Ethyl 5-(2-pyridyl)-1,3-oxazole-4-carboxylatePyridine ring instead of thienylNitrogen in pyridine affects reactivity
Ethyl 5-(2-phenyl)-1,3-oxazole-4-carboxylatePhenyl ring instead of thienylGreater steric hindrance compared to thiophene

Uniqueness

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is unique because the combination of thienyl and oxazole rings imparts distinct electronic and steric properties. These features influence the compound's reactivity, stability, and interactions with biological targets, making it particularly valuable for various applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

223.03031432 g/mol

Monoisotopic Mass

223.03031432 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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